1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique combination of cyclopropylsulfonyl and azetidinyl groups attached to a pyrrolidine-2,5-dione core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticonvulsant and antinociceptive agents .
Mechanism of Action
Mode of Action
The inherent rigidity of spirocyclic compounds, which this compound is a part of, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the pyrrolidine-2,5-dione ring .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and thin-layer chromatography (TLC) for monitoring reaction progress .
Chemical Reactions Analysis
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group, using reagents like sodium hydride or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: It has shown promise as an anticonvulsant and antinociceptive agent, potentially offering new treatments for epilepsy and pain management
Comparison with Similar Compounds
When compared to other similar compounds, 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents.
Azetidin-3-yl derivatives: These compounds feature the azetidin-3-yl group but may lack the cyclopropylsulfonyl moiety
The presence of the cyclopropylsulfonyl group in this compound enhances its biological activity and specificity, making it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c13-9-3-4-10(14)12(9)7-5-11(6-7)17(15,16)8-1-2-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSKJEGQPSUQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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